methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)11-4-6-13(7-5-11)20-14(24)10-27-17-22-21-15(23(17)18)12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYIIKKCQTZLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them. This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. Since tyrosine kinases play a crucial role in the activation and deactivation of many cellular processes, their inhibition can lead to the suppression of cell division and growth, potentially leading to cell death.
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This inhibition can lead to the suppression of cell division and growth, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biological Activity
Methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-[(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. Its molecular formula is , with a molecular weight of approximately 409.5 g/mol. The structural features include a benzoate moiety, a triazole ring, and a pyridine derivative, which contribute to its biological activity.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity :
-
Antimicrobial Properties :
- Triazole derivatives are known for their antimicrobial effects. Research indicates that modifications in the triazole structure can enhance activity against bacterial strains and fungi. The presence of the pyridine group in this compound may further augment its antimicrobial efficacy.
- Anticancer Potential :
Table 1: Summary of Biological Activities
Recent Research Developments
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the pyridine and triazole segments have shown promising results in increasing potency against resistant microbial strains and enhancing anticancer properties.
Case Study: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications in the side chains significantly affected the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural characteristics were linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 5-Position of the Triazole Ring
The 5-position of the 1,2,4-triazole core is critical for modulating electronic and steric properties. Key analogs include:
Phenyl-Substituted Analog
- Compound: Methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- This analog exhibits lower solubility in polar solvents but comparable lipophilicity (clogP ≈ 2.5 vs. 2.3 for the target compound). Bioactivity studies suggest phenyl-substituted derivatives are less potent in antimicrobial assays, highlighting the importance of pyridine’s electronic effects .
Furan-2-yl-Substituted Analog
- Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
- Comparison : The oxygen atom in furan introduces electron-rich aromaticity, which may alter binding interactions. In anti-exudative assays, furan derivatives showed 60–70% efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg), but lower than pyridine-containing analogs .
4-Chlorobenzyl-Substituted Analog
- Compound: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Comparison : The 4-chlorobenzyl group increases molecular weight (495.98 g/mol vs. ~450 g/mol for the target compound) and lipophilicity (clogP ≈ 3.1). The chlorine atom may enhance halogen bonding in biological targets, though specific activity data are unavailable .
Modifications to the Linker and Benzoate Group
Allyl and Ethoxy Modifications
- Compound : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- No direct bioactivity data are reported, but similar compounds show moderate antifungal activity .
Bromophenyl-Substituted Analog
- Compound : 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Comparison : Bromine’s electron-withdrawing effect and van der Waals radius may enhance receptor interactions. Molecular weight (532.5 g/mol) and hydrophobicity (clogP ≈ 3.4) are higher than the target compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Derivatives with pyridin-3-yl (target compound) or 4-chlorobenzyl substituents exhibit enhanced antimicrobial and anti-inflammatory activities compared to phenyl or furan analogs. This aligns with findings that electron-withdrawing groups improve binding to enzymes like tyrosinase or bacterial targets .
- Position of Pyridine Nitrogen : Pyridin-3-yl (meta position) may offer better hydrogen-bonding geometry than pyridin-4-yl (para), as seen in derivatives with higher MIC values against S. aureus (KA3: 12.5 µg/mL vs. KA14: 25 µg/mL) .
Data Tables
Table 1. Key Physicochemical Properties of Selected Analogs
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?
Answer: The synthesis involves two critical steps:
S-Alkylation of the triazole-thiol intermediate : React 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with methyl 4-(2-chloroacetamido)benzoate in an alkaline methanol solution (NaOH as base). The reaction proceeds at room temperature, forming the sulfanylacetamido linkage .
Purification : Column chromatography or recrystallization is used to isolate the product, followed by characterization via ¹H-NMR and ¹³C-NMR to confirm structural integrity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| S-Alkylation | NaOH, MeOH, RT, 1.03 mmol alkyl halide | Base activation and nucleophilic substitution |
| Characterization | ¹H-NMR (δ 7.8–8.5 ppm for pyridine protons), ¹³C-NMR (C=S at ~170 ppm) | Structural validation |
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
- ¹H-NMR/¹³C-NMR : Critical for verifying the pyridine ring (δ 8.1–8.5 ppm), triazole NH₂ (δ 5.5–6.0 ppm), and ester carbonyl (δ ~165 ppm) .
- HPLC : A C18 column with a pH 6.5 ammonium acetate buffer (adjusted with acetic acid) and UV detection at 254 nm ensures purity >95% .
- Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
Intermediate Research Questions
Q. How can researchers optimize the reaction yield during the S-alkylation step?
Answer:
- Solvent Selection : Methanol is optimal due to its polarity and compatibility with NaOH. Alternatives like ethanol may reduce byproducts .
- Stoichiometry : A 1:1 molar ratio of triazole-thiol to alkyl halide minimizes unreacted starting material .
- Temperature Control : Room temperature prevents thermal decomposition of the triazole-thiol .
- Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between variables (e.g., pH, solvent volume) .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Answer:
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl derivatives) to identify substituent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H and ¹³C nuclei .
- Computational Validation : Use tools like Gaussian or ACD/Labs to simulate NMR spectra based on the proposed structure .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. cycloheptyl substituents) influence bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Pyridinyl Groups : Enhance π-π stacking with biological targets (e.g., enzyme active sites) compared to aliphatic substituents .
- Sulfanyl Linkers : Improve solubility and metabolic stability via thioether bonds .
- In Silico Docking : Tools like AutoDock Vina predict binding affinities by modeling interactions with target proteins (e.g., kinases or receptors) .
Q. Table 2: Bioactivity Comparison of Analogues
| Substituent | Target Protein | IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| Pyridin-3-yl | Kinase X | 0.12 | π-Stacking with Phe residue |
| Cycloheptyl | Kinase X | 1.8 | Hydrophobic pocket binding |
Q. What experimental strategies can elucidate the degradation pathways of this compound under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid) .
- Metabolite Profiling : Use liver microsomes or hepatocyte assays to detect phase I/II metabolites (e.g., sulfoxide formation via CYP450 enzymes) .
Q. How can researchers design robust assays to evaluate this compound’s inhibitory activity against specific enzymes?
Answer:
- Kinetic Assays : Use fluorescence-based substrates (e.g., peptide-AMC for proteases) to measure inhibition constants (Kᵢ) .
- Negative Controls : Include structurally similar but inactive analogues (e.g., triazole derivatives lacking the sulfanyl group) to validate target specificity .
- Dose-Response Curves : Generate IC₅₀ values using 8–12 concentrations in triplicate, analyzed via nonlinear regression (e.g., GraphPad Prism) .
Q. What computational methods are recommended for predicting this compound’s ADME properties?
Answer:
- SwissADME : Predicts logP (lipophilicity), solubility, and bioavailability based on molecular descriptors .
- MD Simulations : Assess membrane permeability via lipid bilayer models (e.g., CHARMM-GUI) .
- CYP450 Inhibition : Use Schrödinger’s QikProp to evaluate metabolic stability and drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
